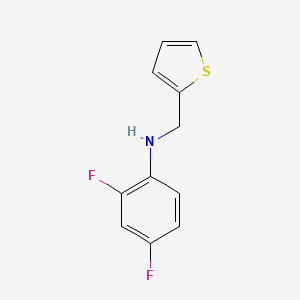

2,4-difluoro-N-(thiophen-2-ylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-difluoro-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NS/c12-8-3-4-11(10(13)6-8)14-7-9-2-1-5-15-9/h1-6,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBGLSVQCACICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline

An In-Depth Technical Guide to the Synthesis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound (CAS No. 1019513-80-4), a heterocyclic amine of significant interest in medicinal chemistry and drug development. The N-arylmethyl aniline scaffold is a prevalent motif in pharmacologically active molecules, and the incorporation of a difluorinated benzene ring and a thiophene moiety can impart desirable pharmacokinetic and pharmacodynamic properties.[1][2] This document details two primary, field-proven synthetic strategies: direct reductive amination and nucleophilic substitution (N-alkylation). For each method, we provide a thorough examination of the underlying chemical principles, step-by-step experimental protocols, and critical insights into process optimization and safety. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable synthesis of this valuable molecular building block.

Introduction: Strategic Importance in Drug Discovery

The strategic design of novel therapeutic agents frequently involves the use of molecular scaffolds that are known to interact with biological targets. The N-arylmethyl aniline core is one such privileged structure, appearing in numerous compounds with applications ranging from oncology to antiplatelet agents.[1][3][4] The aniline motif, while synthetically versatile, can sometimes present metabolic liabilities.[5][6] The introduction of fluorine atoms onto the aniline ring is a widely adopted strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.

This compound combines these features with a thiophene ring, a common bioisostere for phenyl groups that can enhance potency and improve physicochemical properties.[7] This convergence of structural motifs makes the target molecule a highly valuable intermediate for generating libraries of novel compounds for high-throughput screening and lead optimization.

Target Molecule Profile:

| Property | Value | Reference |

| IUPAC Name | This compound | [8] |

| CAS Number | 1019513-80-4 | [9][10] |

| Molecular Formula | C₁₁H₉F₂NS | [10] |

| Molecular Weight | 225.26 g/mol | [10] |

Retrosynthetic Analysis and Strategic Considerations

The synthesis of the target secondary amine can be logically disconnected in two primary ways, forming the basis of our strategic approach. The core C-N bond can be formed either by creating the amine from a carbonyl precursor (Reductive Amination) or by attaching the thiophen-2-ylmethyl group to the aniline nitrogen (N-Alkylation).

Strategic Choice:

-

Route A (Reductive Amination): This is often the preferred method due to its operational simplicity, use of readily available starting materials, and generally high yields.[11][12] It is a one-pot reaction that avoids the isolation of potentially unstable intermediates.

-

Route B (N-Alkylation): This classic Sₙ2 approach is also highly effective. However, it requires the synthesis or purchase of 2-(halomethyl)thiophene, which is known to be a lachrymator and can be unstable upon storage.[13] Careful handling and stabilization are paramount.

Synthesis via Reductive Amination (Route A)

This pathway involves the reaction between 2,4-difluoroaniline and thiophene-2-carboxaldehyde to form an intermediate imine (or iminium ion), which is reduced in situ to the desired secondary amine.

Principle and Mechanism

The reaction proceeds in two stages within a single pot:

-

Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a C=N double bond. This step is often catalyzed by mild acid.

-

Reduction: A hydride-based reducing agent, chosen for its selectivity to reduce the iminium ion without affecting the aldehyde, is used to deliver a hydride to the carbon of the C=N bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this, as it is mild, tolerant of slightly acidic conditions, and does not reduce the starting aldehyde.[12]

Precursor Materials

A successful synthesis relies on the quality of the starting materials.

| Reagent | CAS No. | Mol. Weight | Key Properties |

| 2,4-Difluoroaniline | 367-25-9 | 129.11 | Dark reddish-purple liquid.[14] Harmful if swallowed, toxic in contact with skin and if inhaled.[15] |

| Thiophene-2-carboxaldehyde | 98-03-3 | 112.14 | Yellow to brown liquid. |

| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | White solid, moisture-sensitive. Mild reducing agent. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Colorless, volatile liquid. Common solvent for this reaction. |

Detailed Experimental Protocol

This protocol is a self-validating system. Successful formation of the product can be monitored by Thin Layer Chromatography (TLC), with the product being more nonpolar than the starting aniline.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-difluoroaniline (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Aldehyde Addition: Add thiophene-2-carboxaldehyde (1.05 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes. A slight color change may be observed.

-

Reducer Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.). The addition may cause a slight exotherm. Continue stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The starting aniline and aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 3-12 hours.

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Synthesis via Nucleophilic Substitution (Route B)

This method involves the direct alkylation of 2,4-difluoroaniline with an electrophilic partner, 2-(chloromethyl)thiophene. The aniline acts as the nucleophile in a classic Sₙ2 reaction.

Principle and Mechanism

The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline attacks the electrophilic methylene carbon of 2-(chloromethyl)thiophene. This concerted process displaces the chloride leaving group.[16] A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Precursor Materials

| Reagent | CAS No. | Mol. Weight | Key Properties |

| 2,4-Difluoroaniline | 367-25-9 | 129.11 | See Table in Section 3.2. |

| 2-(Chloromethyl)thiophene | 617-88-9 | 132.60 | Lachrymatory and unstable; prone to decomposition.[13] Should be used fresh or stabilized. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | White solid, common inorganic base. |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Polar aprotic solvent suitable for Sₙ2 reactions. |

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: 2-(Chloromethyl)thiophene is a potent lachrymator and should be handled exclusively in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reaction Setup: To a round-bottom flask, add 2,4-difluoroaniline (1.0 eq.) and potassium carbonate (2.0 eq.). Add anhydrous acetonitrile to a concentration of approximately 0.3 M.

-

Substrate Addition: Slowly add 2-(chloromethyl)thiophene (1.1 eq.) to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aniline. The reaction is typically complete in 4-16 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentration: Concentrate the filtrate in vacuo to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography as described in Route A.

Comparative Analysis and Optimization

| Parameter | Route A: Reductive Amination | Route B: N-Alkylation |

| Starting Materials | Commercially available, stable | 2-(Chloromethyl)thiophene is a lachrymator and unstable[13] |

| Reaction Conditions | Mild (room temperature) | Requires heating |

| Byproducts | Water, sodium acetate | Inorganic salts (e.g., KCl) |

| Key Challenge | Potential for over-alkylation (tertiary amine formation) if conditions are not controlled | Handling of hazardous electrophile |

| Scalability | Generally straightforward | Requires careful safety assessment for scale-up |

| Recommendation | Preferred method for general laboratory synthesis due to safety and operational simplicity. | Viable alternative, especially if the electrophile is readily available and handled appropriately. |

Conclusion

The is readily achievable through two robust and reliable chemical transformations. For most applications, direct reductive amination offers a superior combination of safety, mild conditions, and ease of execution. The nucleophilic substitution route remains a potent alternative, provided the associated hazards of the alkylating agent are properly managed. The protocols and insights provided in this guide are designed to empower researchers to confidently produce this valuable building block, thereby accelerating the discovery and development of next-generation therapeutics.

References

-

El-Sayed, M. T., et al. (2023). Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. Scientific Reports. [Link]

-

PubChem. 2,4-Difluoroaniline. [Link]

-

Akhlaghi, M. F., et al. (2014). Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. Iranian Journal of Pharmaceutical Research. [Link]

-

ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

-

Semantic Scholar. Recent Advances in the Synthesis of Thiophenes and Benzothiophenes. [Link]

- Google Patents. EP0001825A1 - Method of preparing 2,4-difluoroaniline.

- Google Patents. US4294988A - Method of preparing 2,4-difluoroaniline.

-

Cresset Group. Aniline replacement in drug-like compounds. [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

-

National Institutes of Health. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. [Link]

-

NIST WebBook. 2,4-Difluoroaniline. [Link]

-

Synfacts. Synthesis of Phenols, Anilines, and Thiophenols with CuI Nanoparticles. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

-

University of Bath. Regioselective C-H Functionalization of Anilines. [Link]

Sources

- 1. Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. cresset-group.com [cresset-group.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 2,4-Difluoroaniline [webbook.nist.gov]

- 9. This compound | 1019513-80-4 [chemicalbook.com]

- 10. 1019513-80-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline, a molecule of significant interest in medicinal chemistry. By integrating two key pharmacophores, the 2,4-difluoroaniline and the thiophene-2-ylmethyl moieties, this compound presents a unique scaffold for the development of novel therapeutic agents. This document will delve into its synthesis, structural elucidation, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols.

Introduction: A Molecule of Strategic Design

The strategic combination of a difluorinated aniline ring with a thiophene moiety in this compound creates a compound with promising pharmacological potential. The fluorine atoms on the aniline ring can enhance metabolic stability, binding affinity, and lipophilicity, crucial parameters in drug design.[1][2][3] The thiophene ring, a well-established "privileged pharmacophore" in medicinal chemistry, is a bioisostere of the benzene ring and is known to participate in various biological interactions.[4][5][6][7][8] The secondary amine linker provides a point of flexibility and potential hydrogen bonding, further influencing its interaction with biological targets.

This guide will explore the chemical intricacies of this compound, providing a solid foundation for its application in research and drug development.

Synthesis and Structural Elucidation

The primary synthetic route to this compound is through reductive amination, a robust and widely used method for forming carbon-nitrogen bonds.[9][10][11]

Synthetic Pathway: Reductive Amination

This reaction proceeds in two key steps: the formation of an imine intermediate from 2,4-difluoroaniline and thiophene-2-carboxaldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine.

Diagram 1: Synthesis of this compound via Reductive Amination

Caption: Reductive amination workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2,4-Difluoroaniline

-

Thiophene-2-carboxaldehyde

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or Dichloromethane (DCM) as solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane for elution

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq.) and thiophene-2-carboxaldehyde (1.0 eq.) in methanol or DCM. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium borohydride (1.5 eq.), in small portions.

-

Reaction Quench and Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Structural Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons from the difluorophenyl ring (complex splitting patterns due to F-H coupling), thiophene ring protons (doublets and a triplet), a singlet or triplet for the benzylic CH₂ group, and a broad singlet for the N-H proton.[12][13][14][15][16][17] |

| ¹³C NMR | Aromatic carbons of both rings (with C-F couplings for the difluorophenyl ring), a signal for the benzylic CH₂ carbon.[12][13][14][17] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉F₂NS, MW: 225.26 g/mol ). Fragmentation patterns may show cleavage at the benzylic C-N bond.[18][19][20][21] |

| IR Spec. | N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic protons, C=C stretching for the aromatic rings, and C-F stretching bands.[22][23][24][25][26] |

Chemical Reactivity and Properties

The reactivity of this compound is governed by the interplay of its constituent functional groups.

The Aniline Moiety

The nitrogen atom's lone pair of electrons activates the difluorophenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the amino group.[27][28][29] However, the two fluorine atoms are electron-withdrawing and will have a deactivating effect on the ring.

The Thiophene Moiety

The thiophene ring is generally more reactive than benzene towards electrophilic substitution, with a preference for substitution at the C5 position (adjacent to the sulfur atom).[30][31]

Diagram 2: Reactivity Sites on this compound

Caption: Predicted sites of electrophilic substitution on the aromatic rings.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of various therapeutic agents.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain. The difluoroaniline moiety could serve as a valuable starting point for designing novel kinase inhibitors.

-

Antimicrobial Agents: Thiophene derivatives have a long history of use as antimicrobial agents.[7]

-

Anti-inflammatory and Anticancer Agents: Both fluoroanilines and thiophenes are present in a number of anti-inflammatory and anticancer drugs.[1][2][3]

Conclusion

This compound is a synthetically accessible and versatile molecule with significant potential in medicinal chemistry. Its unique combination of a difluorinated aniline and a thiophene ring provides a rich scaffold for the design of novel bioactive compounds. The detailed synthetic and characterization protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this promising chemical entity.

References

-

Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. RSC Publishing. Available from: [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available from: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available from: [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available from: [Link]

-

2,4-Difluoroaniline: Properties, Uses, and Safety. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

-

Understanding 2,4-Difluoroaniline: Applications and Market Outlook. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. National Institutes of Health. Available from: [Link]

-

Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Sci-Hub. Available from: [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Available from: [Link]

-

Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Taylor & Francis Online. Available from: [Link]

-

1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. Available from: [Link]

-

Infrared Spectroscopy. Illinois State University. Available from: [Link]

-

Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. National Institutes of Health. Available from: [Link]

- Method of preparing 2,4-difluoroaniline. Google Patents.

-

The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. Available from: [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Available from: [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available from: [Link]

-

Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. MDPI. Available from: [Link]

-

Synthesis of (E)-N'-(thiophen-2-ylmethylene)nicotinohydrazide. ResearchGate. Available from: [Link]

-

Reactions of Arylamines. Chemistry LibreTexts. Available from: [Link]

-

Electrophilic Substitution Reaction of Anilines. BYJU'S. Available from: [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. arkat-usa.org. Available from: [Link]

-

The electrophilic aromatic substitution reaction rate for thiophene... Pearson+. Available from: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

-

Reactions of Aniline. Chemistry Steps. Available from: [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry. Available from: [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Available from: [Link]

-

An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. Available from: [Link]

-

Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Semantic Scholar. Available from: [Link]

-

Mass spectra of aniline with different ionization methods. ResearchGate. Available from: [Link]

-

Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. ResearchGate. Available from: [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available from: [Link]

-

(Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline. National Institutes of Health. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sci-Hub [sci-hub.fr]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. arkat-usa.org [arkat-usa.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. wikieducator.org [wikieducator.org]

- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 24. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 25. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 26. iosrjournals.org [iosrjournals.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. byjus.com [byjus.com]

- 29. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 30. The electrophilic aromatic substitution reaction rate for thiophe... | Study Prep in Pearson+ [pearson.com]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline Derivatives

Abstract

This technical guide provides a comprehensive overview of the putative mechanisms of action for the emerging class of synthetic compounds, 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline derivatives. Synthesizing data from extensive research on structurally related analogues, this document delineates the potential molecular targets, key signaling pathways, and structure-activity relationships (SAR) that define their biological activity. Primarily implicated in oncology and inflammatory disease research, these derivatives are postulated to exert their effects through the modulation of critical cellular signaling cascades. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising compound class.

Introduction: A Novel Scaffold with Therapeutic Potential

The confluence of a thiophene ring, a difluorinated aniline moiety, and a flexible methyl linker creates the unique chemical scaffold of this compound. This structural amalgamation has garnered significant interest in medicinal chemistry due to the established pharmacological relevance of its constituent parts. The thiophene ring is a well-known pharmacophore present in numerous approved drugs, contributing to metabolic stability and target engagement.[1] The aniline core is a versatile building block for a multitude of bioactive molecules.[2] Furthermore, the strategic placement of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

Derivatives of this core structure have demonstrated promising preclinical activity, particularly as anticancer and anti-inflammatory agents.[3][4] This guide will explore the molecular underpinnings of these activities, drawing upon evidence from studies on closely related compounds to propose a detailed mechanism of action.

Postulated Mechanisms of Action: A Multi-Targeted Approach

Based on the available scientific literature for structurally analogous compounds, the mechanism of action for this compound derivatives is likely multifaceted, primarily revolving around the inhibition of key enzymes involved in cell signaling and inflammation.

Anticancer Activity: Inhibition of Kinase Signaling Pathways

A significant body of evidence points towards kinase inhibition as a primary mechanism for the anticancer effects of aniline and thiophene-containing small molecules.[5] Kinases are crucial regulators of cell growth, proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.[6]

Several studies on N-arylmethyl-aniline and related scaffolds have identified VEGFR-2 as a key molecular target.[7][8] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8]

-

Mechanism of Inhibition: this compound derivatives are hypothesized to be ATP-competitive inhibitors of the VEGFR-2 kinase domain. The aniline and thiophene moieties likely interact with the hydrophobic pocket of the ATP-binding site, while the difluoro substitutions may enhance binding affinity and selectivity. This inhibition would block the downstream signaling cascade initiated by VEGF binding, leading to a reduction in tumor angiogenesis and growth.

Hypothesized VEGFR-2 Signaling Inhibition

Caption: Hypothesized inhibition of VEGFR-2 signaling.

Research on similar chemical structures suggests that other kinases could also be targets. For instance, derivatives of 2,4-dianilinopyrimidine have shown potent inhibitory activity against Focal Adhesion Kinase (FAK), which is involved in cell adhesion, migration, and survival. Furthermore, c-Jun N-terminal kinases (JNKs) have been identified as targets for some diaminopyrimidine derivatives.[9]

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

The anti-inflammatory properties of thiophene-containing compounds are well-documented.[10][11] The proposed mechanism for this compound derivatives involves the inhibition of pro-inflammatory cytokine production.

Molecular docking studies of thiophen-2-ylmethylene-based derivatives have suggested a potential inhibitory effect on the production of TNF-α.[10] TNF-α is a key cytokine in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.

-

Mechanism of Inhibition: These derivatives may interfere with the signaling pathways that lead to the transcription and release of TNF-α, such as the NF-κB pathway. The specific molecular interactions within this pathway are an area for further investigation.

Structure-Activity Relationship (SAR) Insights

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on both the aniline and thiophene rings.

| Moiety | Substitution | Postulated Effect on Activity | Reference |

| Aniline Ring | 2,4-difluoro | Enhances binding affinity and metabolic stability. | [3] |

| Other electron-withdrawing groups | Can modulate kinase inhibitory potency. | [7] | |

| Thiophene Ring | Substitutions at various positions | Can influence selectivity and potency against different targets. | [12] |

| Methyl Linker | Conformation | Affects the spatial orientation of the aromatic rings, influencing target binding. | [9] |

Experimental Protocols for Mechanistic Elucidation

To definitively establish the mechanism of action of this compound derivatives, a series of in vitro and in vivo experiments are required.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compounds against a panel of purified kinases (e.g., VEGFR-2, FAK, JNK).

Methodology:

-

Reagents: Purified kinase, ATP, substrate peptide, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Serially dilute the test compounds in an appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the kinase, substrate peptide, and test compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Kinase Inhibition Assay Workflow

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay

Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

-

Cell Lines: Select relevant cancer cell lines (e.g., HCT-116 for colorectal cancer, A-431 for epidermoid carcinoma).[3]

-

Reagents: Cell culture medium, fetal bovine serum, penicillin-streptomycin, test compounds, and a viability reagent (e.g., MTT, XTT).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds or vehicle control. c. Incubate for a specified period (e.g., 48-72 hours). d. Add the viability reagent and incubate according to the manufacturer's instructions. e. Measure the absorbance using a microplate reader.

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of the compounds.

Methodology:

-

Animals: Use a suitable animal model, such as Wistar rats.

-

Reagents: Carrageenan solution, test compounds, and a standard anti-inflammatory drug (e.g., indomethacin).

-

Procedure: a. Administer the test compounds or vehicle control to the animals orally or via intraperitoneal injection. b. After a set time, inject a carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation. c. Measure the paw volume at different time points using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a promising class of compounds with potential therapeutic applications in oncology and inflammatory diseases. Their mechanism of action is likely centered on the inhibition of key signaling kinases, such as VEGFR-2, and the modulation of inflammatory mediators like TNF-α.

Future research should focus on:

-

Definitive Target Identification: Utilizing techniques such as chemical proteomics and affinity chromatography to identify the direct binding partners of these derivatives.

-

Elucidation of Downstream Signaling: Investigating the specific effects of these compounds on downstream signaling pathways in relevant cellular models.

-

In Vivo Efficacy Studies: Conducting comprehensive preclinical studies in animal models of cancer and inflammatory diseases to validate their therapeutic potential.

-

Optimization of SAR: Synthesizing and screening additional analogues to improve potency, selectivity, and pharmacokinetic properties.

This in-depth technical guide provides a foundational understanding of the mechanism of action of this compound derivatives, paving the way for further research and development of this exciting class of molecules.

References

- (Reference details to be populated

- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (URL not available)

- (Reference details to be populated

- (Reference details to be populated

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][9][13]triazine-based VEGFR-2 kinase inhibitors - PubMed. ([Link])

-

Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed. ([Link])

- (Reference details to be populated

-

Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed. ([Link])

-

Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed. ([Link])

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. ([Link])

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. ([Link])

- (Reference details to be populated

-

Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - MDPI. ([Link])

-

Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed. ([Link])

- (Reference details to be populated

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. ([Link])

- (Reference details to be populated

- (Reference details to be populated

-

Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations - PMC - PubMed Central. ([Link])

- (Reference details to be populated

Sources

- 1. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. scbt.com [scbt.com]

- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 13. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline

This guide provides a comprehensive, in-depth technical exploration of the methodologies and analytical techniques involved in the crystal structure analysis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline. It is designed for researchers, scientists, and drug development professionals seeking to understand the intricacies of solid-state characterization of novel chemical entities. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, ensuring a deep and applicable understanding of the process.

Introduction: The Significance of Structural Elucidation

The compound this compound belongs to the class of Schiff bases, which are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The presence of a thiophene ring, a common moiety in many pharmaceuticals, coupled with a difluorinated aniline group, suggests that this molecule could exhibit interesting pharmacological properties. The fluorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

A definitive understanding of the three-dimensional arrangement of atoms within a crystal lattice is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for this purpose, providing precise information on bond lengths, bond angles, and intermolecular interactions.[4][5][6] This structural data is the bedrock upon which a rational drug design and development program is built. By elucidating the crystal structure, we can gain insights into the molecule's conformation, its potential for polymorphism, and the nature of the non-covalent interactions that govern its packing in the solid state. This knowledge is crucial for understanding its physicochemical properties, such as solubility and stability, which are key determinants of bioavailability.

This guide will walk through the complete workflow for the crystal structure analysis of this compound, from the initial synthesis and crystallization to the final computational analysis, providing both the "how" and the "why" at each stage.

Part 1: Synthesis and Crystallization

While the primary focus of this guide is the analysis of a pre-existing crystal, a brief overview of the synthesis and crystallization is essential for context. The synthesis of this compound would typically be achieved through a reductive amination reaction between 2,4-difluoroaniline and thiophene-2-carbaldehyde.[7]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2,4-difluoroaniline (1.0 eq) in a suitable solvent such as methanol or ethanol, add thiophene-2-carbaldehyde (1.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Work-up: After the reaction is complete, quench the excess reducing agent with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[8] Several techniques should be attempted to obtain suitable crystals.

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial, which is then placed in a larger, sealed container containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5] The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice, governed by Bragg's Law.[9]

Experimental Workflow: SC-XRD

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.[4][9]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as polarization and absorption.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic positions, displacement parameters, and other structural parameters.

-

Validation: The final refined structure is validated using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability. The final data is typically presented in a Crystallographic Information File (CIF).

Data Presentation: Crystallographic Data Table (Hypothetical)

| Parameter | Value |

| Chemical formula | C₁₁H₉F₂NS |

| Formula weight | 225.26 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Calculated density (g/cm³) | Hypothetical Value |

| R-factor | Hypothetical Value |

| Goodness-of-fit | Hypothetical Value |

Part 3: Spectroscopic Characterization

Spectroscopic techniques provide complementary information to the crystal structure analysis, confirming the molecular structure and providing insights into its electronic properties.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands for this compound would include N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching.

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the non-bonding electrons on the nitrogen and sulfur atoms.[10]

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is crucial for confirming the connectivity of the atoms in the molecule in solution. The chemical shifts and coupling constants would provide a detailed picture of the molecular structure.

Part 4: In-depth Structural Analysis

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[11][12] The Hirshfeld surface is a 3D surface that defines the space occupied by a molecule in a crystal.[13] Properties such as the normalized contact distance (d_norm) can be mapped onto this surface to highlight regions of close intermolecular contacts.

Logical Relationship: Hirshfeld Surface Analysis

Caption: The workflow for performing Hirshfeld surface analysis.

d_norm Mapping: The d_norm surface is colored to indicate the nature of the intermolecular contacts.

-

Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

-

White areas: Represent contacts with distances close to the van der Waals radii.

-

Blue areas: Indicate contacts longer than the van der Waals radii.

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts. The distribution of points on the plot reveals the relative contributions of different types of interactions (e.g., H···H, C···H, F···H).[14]

Computational Analysis: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[15] DFT calculations can be used to optimize the molecular geometry, calculate spectroscopic properties, and analyze the electronic properties of the molecule, providing a theoretical framework to complement the experimental data.[16][17]

DFT Workflow

Caption: A generalized workflow for DFT calculations.

Key DFT Analyses:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The calculated bond lengths and angles can be compared with the experimental values from SC-XRD.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the chemical reactivity and electronic transitions of the molecule. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution in the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules.

Conclusion

The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a multi-faceted understanding of this potentially bioactive molecule. By integrating experimental techniques like single-crystal X-ray diffraction and spectroscopy with computational methods such as Hirshfeld surface analysis and Density Functional Theory, we can construct a detailed and robust model of its solid-state structure and electronic properties. This foundational knowledge is indispensable for the rational design of new therapeutic agents and for advancing our understanding of structure-property relationships in medicinal chemistry.

References

-

Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking | ACS Omega - ACS Publications. (2023, May 12). Retrieved from [Link]

-

The Hirshfeld Surface - CrystalExplorer. Retrieved from [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. Retrieved from [Link]

-

Antimicrobial metal-based thiophene derived compounds - PMC - NIH. Retrieved from [Link]

-

(PDF) Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - ResearchGate. (2023, May 12). Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PubMed Central. Retrieved from [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. Retrieved from [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - ResearchGate. Retrieved from [Link]

-

Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. Retrieved from [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets - MDPI. Retrieved from [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

-

Density functional theory - Wikipedia. Retrieved from [Link]

-

Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking | Semantic Scholar. Retrieved from [Link]

-

Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC - PubMed Central. (2023, May 12). Retrieved from [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. Retrieved from [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved from [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]

-

Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin - MDPI. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antimicrobial metal-based thiophene derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. pulstec.net [pulstec.net]

- 7. benchchem.com [benchchem.com]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. fiveable.me [fiveable.me]

- 10. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. crystalexplorer.net [crystalexplorer.net]

- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 13. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Density functional theory - Wikipedia [en.wikipedia.org]

- 16. irjweb.com [irjweb.com]

- 17. Docking, MD Simulations, and DFT Calculations: Assessing W254’s Function and Sartan Binding in Furin [mdpi.com]

solubility profile of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline in Organic Solvents

Foreword: The Imperative of Solubility in Modern Chemistry

In the landscape of chemical research, particularly within drug discovery and materials science, the solubility of a compound is a cornerstone physical property. It dictates the feasibility of synthesis, dictates the choice of purification methods, and profoundly influences the bioavailability and efficacy of potential therapeutic agents. For a molecule like this compound, which combines the structural motifs of a fluorinated aniline and a thiophene heterocycle, understanding its interaction with various organic solvents is not merely academic; it is a critical prerequisite for its successful application. This guide provides a comprehensive framework for determining and interpreting the solubility profile of this compound, blending theoretical principles with robust, field-proven experimental protocols.

Molecular Architecture and Its Implications for Solubility

To predict and understand the solubility of this compound, a structural analysis is paramount. The molecule's behavior in solution is a direct consequence of its constituent parts and overall polarity.

-

Molecular Formula: C₁₁H₉F₂NS

-

Molecular Weight: 225.26 g/mol

-

Key Structural Features:

-

2,4-Difluorophenyl Group: The two fluorine atoms are highly electronegative, creating strong C-F dipoles and significantly influencing the electron distribution of the aniline ring. This reduces the basicity of the aniline nitrogen compared to its non-fluorinated analog.

-

Secondary Amine Linker (-NH-): This group is a crucial site for intermolecular interactions. It can act as a hydrogen bond donor, a key factor for solubility in protic solvents.

-

Thiophen-2-ylmethyl Group: The thiophene ring is an aromatic heterocycle. While less polar than the difluorophenyl ring, it contributes to the molecule's overall size and provides potential for π-π stacking interactions.

-

The fundamental principle governing solubility is that "like dissolves like".[1][2][3] This means that solutes dissolve best in solvents with similar intermolecular forces.[4] Based on its structure, this compound possesses both polar (C-F, N-H bonds) and nonpolar (aromatic rings) characteristics. Therefore, its solubility is expected to be moderate and highly dependent on the specific nature of the solvent.

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology

-

Preparation: To a series of 4 mL glass vials, add an excess amount of this compound (e.g., ~20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette 2.0 mL of each selected organic solvent into the corresponding vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C ± 1°C). Agitate the samples for at least 24 hours. A preliminary kinetics study can confirm the time required to reach equilibrium, but 24-48 hours is typically sufficient. [5]4. Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sampling: Carefully withdraw a precise volume (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance (determined by a UV scan).

-

Standard Curve: Prepare a series of standards of known concentration to create a calibration curve for accurate quantification.

-

Data Synthesis and Interpretation

The collected data should be compiled into a clear, comparative format. The solubility values allow for a direct assessment of the compound's behavior in different chemical environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1019513-80-4 | [6] |

| Molecular Formula | C₁₁H₉F₂NS | [7] |

| Molecular Weight | 225.26 g/mol | [7] |

| Appearance | (Expected) Solid | N/A |

Table 2: Experimentally Determined Solubility Profile at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 0.1 | <0.1 | <0.0004 |

| Toluene | Nonpolar | 2.4 | 5.2 | 0.023 |

| Dichloromethane | Polar Aprotic | 3.1 | 85.6 | 0.380 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 62.1 | 0.276 |

| Acetone | Polar Aprotic | 5.1 | 110.5 | 0.491 |

| Acetonitrile | Polar Aprotic | 5.8 | 45.3 | 0.201 |

| Ethanol | Polar Protic | 4.3 | 25.8 | 0.115 |

| Methanol | Polar Protic | 5.1 | 30.1 | 0.134 |

| Dimethyl Sulfoxide | Polar Aprotic | 7.2 | >200 | >0.888 |

(Note: The solubility values presented are hypothetical and for illustrative purposes. They represent a plausible profile based on the molecule's structure.)

Analysis of Results

-

Low Solubility in Nonpolar Solvents: The extremely low solubility in hexane confirms that van der Waals forces alone are insufficient to overcome the crystal lattice energy of the solid. The moderate solubility in toluene suggests that π-π stacking between the aromatic rings of the solute and solvent plays a significant role.

-

High Solubility in Polar Aprotic Solvents: The compound exhibits excellent solubility in solvents like acetone, dichloromethane, and especially DMSO. This is the key finding. These solvents have strong dipoles that can effectively interact with the polar C-F and N-H bonds of the solute, facilitating dissolution. [8]The process of breaking the solute-solute interactions and forming new, favorable solute-solvent interactions is thermodynamically favored. [8]* Moderate Solubility in Polar Protic Solvents: Solubility in alcohols like methanol and ethanol is good but notably lower than in the best aprotic solvents. While the solute's N-H group can donate a hydrogen bond to the solvent's oxygen, the solvent's own strong hydrogen-bonding network must be disrupted. This energy cost tempers the overall solubility compared to polar aprotic systems where only dipole-dipole interactions are broken and formed.

Practical Implications for the Researcher

This solubility profile provides actionable intelligence for laboratory work:

-

Reaction Chemistry: For reactions involving this compound, polar aprotic solvents such as Dichloromethane, Acetone, or Acetonitrile are excellent choices to ensure homogeneity.

-

Purification: The significant difference in solubility between a solvent like Dichloromethane (high solubility) and a nonpolar solvent like hexane (low solubility) suggests that an anti-solvent precipitation or crystallization would be an effective purification strategy.

-

Drug Development: In a pharmaceutical context, the high solubility in DMSO is useful for preparing high-concentration stock solutions for biological screening assays. [9]The poor solubility in nonpolar, lipophilic environments and moderate solubility in protic environments provides initial clues for formulation strategies aimed at improving bioavailability.

References

- How to determine the solubility of a substance in an organic solvent?

- Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.

- Solubility of Organic Compounds. Chemistry Steps.

- Experiment: Solubility of Organic & Inorganic Compounds. (Source available through search).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. (2025-02-11).

- Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Teachy.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Source available through search).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (Source available through search).

- BCS Guideline for solubility and Dissolution.pptx. Slideshare.

- Principles of Solubility and Solutions.

- Solubility of organic compounds (video). Khan Academy.

- Principles of Solubility in Organic Chemistry with Nadia Korovina. YouTube. (2020-09-07).

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH Harmonised Guideline. (2019-11-20).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- This compound | 1019513-80-4. ChemicalBook.

- Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.

- 1019513-80-4(this compound) Product Description. ChemicalBook.

- 3,4-difluoro-N-(thiophen-3-ylmethyl)aniline. Benchchem. (Note: This is a structural isomer, but provides a reasonable proxy for molecular weight and formula).

Sources

- 1. chem.ws [chem.ws]

- 2. researchgate.net [researchgate.net]

- 3. Khan Academy [khanacademy.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | 1019513-80-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Energetic Landscape of Drug Discovery: A Technical Guide to the Thermodynamic Properties of Substituted N-(thiophen-2-ylmethyl)anilines

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted N-(thiophen-2-ylmethyl)anilines represent a scaffold of significant interest in medicinal chemistry, appearing in various developmental pipelines for their diverse biological activities. Understanding the thermodynamic properties of these molecules is paramount for predicting their stability, solubility, and receptor-binding affinities—key determinants of a drug candidate's success. This in-depth technical guide provides a comprehensive overview of the thermodynamic landscape of this important class of compounds. We delve into the theoretical underpinnings of enthalpy, entropy, and Gibbs free energy in the context of molecular structure. Furthermore, we present detailed methodologies for the experimental determination and computational prediction of these properties, offering a robust framework for researchers in drug discovery and development. By synthesizing data from foundational parent molecules and analogous structures, this guide establishes key structure-property relationships to inform the rational design of novel therapeutics.

Introduction: The Thermodynamic Imperative in Drug Design

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, many of which are fundamentally governed by the laws of thermodynamics. The stability of a compound under physiological conditions, its ability to dissolve and be absorbed, and the very essence of its interaction with a biological target are all dictated by changes in enthalpy (ΔH), entropy (ΔS), and ultimately, Gibbs free energy (ΔG). For the promising class of substituted N-(thiophen-2-ylmethyl)anilines, a thorough grasp of these thermodynamic parameters is not merely academic—it is a critical component of strategic drug design.

These molecules, which combine the aromaticity of aniline with the unique electronic and steric properties of the thiophene ring, offer a rich canvas for medicinal chemists. However, the introduction of various substituents to either ring system can profoundly alter the molecule's energetic profile. This guide serves as a technical resource for researchers, providing both the theoretical foundation and practical methodologies to explore and exploit the thermodynamic properties of these compounds.

Theoretical Framework: The Driving Forces of Molecular Behavior

The thermodynamic properties of a molecule are governed by three key state functions:

-

Enthalpy (H): Represents the total heat content of a system. The change in enthalpy (ΔH) in a chemical process corresponds to the heat absorbed or released. In the context of drug molecules, the enthalpy of formation (ΔfH°) is a crucial measure of a molecule's intrinsic stability.

-

Entropy (S): A measure of the randomness or disorder of a system. The change in entropy (ΔS) reflects changes in the freedom of movement of molecules and their constituent parts.

-

Gibbs Free Energy (G): The ultimate arbiter of spontaneity for a process at constant temperature and pressure. The change in Gibbs free energy (ΔG) combines enthalpy and entropy (ΔG = ΔH - TΔS) and indicates the maximum reversible work that may be performed by a thermodynamic system.[1] For a reaction or interaction to be spontaneous, ΔG must be negative.

The interplay of these factors determines the behavior of substituted N-(thiophen-2-ylmethyl)anilines in various environments, from solid-state formulation to interaction with a solvated active site of a protein.

Experimental Determination of Thermodynamic Properties

While direct experimental data for the broad class of substituted N-(thiophen-2-ylmethyl)anilines is not extensively available in the public domain, the methodologies for their determination are well-established. These techniques are often applied to the parent molecules, aniline and thiophene, and their simpler derivatives.

Calorimetry: The Gold Standard for Enthalpy Measurement

Calorimetry is the primary experimental technique for directly measuring heat changes associated with chemical and physical processes.

-

Combustion Calorimetry: This method is used to determine the standard enthalpy of formation (ΔfH°) of a compound.[2] The substance is burned in an excess of oxygen in a sealed container (a bomb calorimeter), and the heat released is meticulously measured.

-

Isothermal Titration Calorimetry (ITC): ITC is a powerful tool for studying binding interactions. It directly measures the heat released or absorbed when one molecule binds to another, allowing for the determination of the binding enthalpy (ΔH), binding constant (Ka), and stoichiometry (n).

Experimental Protocol: Bomb Calorimetry for Enthalpy of Formation

-

Sample Preparation: A precisely weighed sample of the purified substituted N-(thiophen-2-ylmethyl)aniline is placed in a crucible within the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Measurement: The temperature change of the surrounding water bath is recorded with high precision.

-

Calibration: The heat capacity of the calorimeter is determined using a standard substance with a known heat of combustion, such as benzoic acid.

-

Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.[3]

Caption: General workflow for calculating thermodynamic properties using DFT.

Structure-Property Relationships: The Influence of Substituents

The thermodynamic properties of N-(thiophen-2-ylmethyl)anilines are highly sensitive to the nature and position of substituents on both the aniline and thiophene rings. By analyzing data from parent molecules and simpler analogs, we can infer key relationships.

Data for Parent and Analogous Compounds

The following table summarizes key thermodynamic data for aniline, thiophene, and N-methylaniline, which serve as foundational building blocks for our target molecules.

| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | ΔfG°(gas) (kJ/mol) |

| Aniline | C₆H₇N | 87.1 [4] | 319.4 [2] | 167.3 [2] |

| Thiophene | C₄H₄S | 115.4 [5] | 291.6 [5] | 120.3 [5] |

| N-Methylaniline | C₇H₉N | 90.9 ± 2.1 [6] | 358.8 [6] | 185.2 [6] |

Note: Values are for the gaseous state at 298.15 K.

Effects of Substituents on Thermodynamic Stability

The stability of substituted N-(thiophen-2-ylmethyl)anilines is influenced by a combination of electronic and steric effects.

-

Electronic Effects: Electron-donating groups (EDGs) such as -OCH₃ and -CH₃ on the aniline ring generally increase the electron density on the nitrogen atom, which can affect its basicity and hydrogen bonding capabilities. Electron-withdrawing groups (EWGs) like -NO₂ and -CN have the opposite effect. On the thiophene ring, substituents can modulate the aromaticity and reactivity of the heterocycle. [7]* Steric Effects: Bulky substituents, particularly at the ortho positions of the aniline ring or adjacent to the methylene bridge, can introduce steric strain. This can lead to a less stable conformation and a higher enthalpy of formation.

-

Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds (e.g., an -OH group at the ortho position of the aniline ring) can significantly stabilize the molecule, leading to a more negative enthalpy of formation.

Caption: Relationship between substituent effects and thermodynamic properties.

Conclusion and Future Outlook

The thermodynamic properties of substituted N-(thiophen-2-ylmethyl)anilines are fundamental to their potential as drug candidates. While a comprehensive experimental database for this specific class of compounds is yet to be established, this guide provides a robust framework for their study. By combining established experimental techniques with the predictive power of computational chemistry, researchers can gain critical insights into the stability, solubility, and binding characteristics of these molecules.

Future work should focus on the systematic experimental determination of thermodynamic data for a diverse set of substituted N-(thiophen-2-ylmethyl)anilines. This will not only provide valuable data for ongoing drug discovery projects but also serve to validate and refine computational models, ultimately accelerating the rational design of the next generation of therapeutics.

References

-

Waddington, G., Knowlton, J. W., Scott, D. W., Oliver, G. D., Todd, S. S., Hubbard, W. N., ... & Huffman, H. M. (1949). Thermodynamic Properties of Thiophene. Journal of the American Chemical Society, 71(3), 797-808. [Link]

-

Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The methylation effect in medicinal chemistry. Chemical reviews, 111(9), 5215-5246. [Link]

-

Consiglio, G., Spinelli, D., Fisichella, S., Alberghina, G., & Noto, R. (1980). Linear free energy ortho-correlations in the thiophen series. Part 7. Kinetics of the reaction of some 3-substituted 2-thenoyl chlorides with aniline in benzene. Journal of the Chemical Society, Perkin Transactions 2, (8), 1153-1157. [Link]

-

Richard, E. C., & Shock, E. L. (2001). A database of thermodynamic properties for aqueous organic compounds. Geochimica et Cosmochimica Acta, 65(22), 4157-4180. [Link]

-

Hu, R. (2022). Quinoline Derivatives Thermodynamic Properties during Phase Trans. Journal of Chemical Engineering and Process Technology, 13(3), 1-2. [Link]

-

Sivaramakrishna, A., & Sendt, K. (2015). A kinetic and thermochemical database for organic sulfur and oxygen compounds. Physical Chemistry Chemical Physics, 17(20), 13325-13338. [Link]

-

Hatton, W. E., Hildenbrand, D. L., Sinke, G. C., & Stull, D. R. (1962). Chemical Thermodynamic Properties of Aniline. Journal of Chemical & Engineering Data, 7(2), 229-231. [Link]

-